molecular formula C9H18ClF2N B13467152 2-(4,4-Difluorocyclohexyl)propan-1-amine hydrochloride

2-(4,4-Difluorocyclohexyl)propan-1-amine hydrochloride

Cat. No.: B13467152
M. Wt: 213.69 g/mol
InChI Key: BRELVSPWKDDPBG-UHFFFAOYSA-N
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Description

Chemical Identity:
2-(4,4-Difluorocyclohexyl)propan-1-amine hydrochloride (CAS: 2287331-35-3) is a fluorinated cyclohexylamine derivative. Its molecular formula is C₉H₁₈ClF₂N, with a molecular weight of 214 Da. The compound features a cyclohexane ring substituted with two fluorine atoms at the 4,4-positions and a propan-1-amine chain linked to the ring, stabilized as a hydrochloride salt to enhance solubility and stability .

Properties

Molecular Formula

C9H18ClF2N

Molecular Weight

213.69 g/mol

IUPAC Name

2-(4,4-difluorocyclohexyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C9H17F2N.ClH/c1-7(6-12)8-2-4-9(10,11)5-3-8;/h7-8H,2-6,12H2,1H3;1H

InChI Key

BRELVSPWKDDPBG-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1CCC(CC1)(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Difluorocyclohexyl)propan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexane, which undergoes fluorination to introduce the fluorine atoms at the 4,4-positions.

    Amination: The fluorinated cyclohexane is then subjected to amination, where an amine group is introduced at the 1-position.

    Hydrochloride Formation: Finally, the amine compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The process is optimized for yield and purity, often using advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Difluorocyclohexyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro compounds.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted cyclohexyl derivatives.

Scientific Research Applications

2-(4,4-Difluorocyclohexyl)propan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4,4-Difluorocyclohexyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The fluorine atoms enhance its binding affinity and stability, making it a potent compound for various applications.

Comparison with Similar Compounds

Structural Properties :

  • LogP : 1.76 (indicative of moderate lipophilicity).
  • Rotatable Bonds : 2 (suggesting moderate conformational flexibility).
  • Polar Surface Area : 26 Ų (typical for amine hydrochlorides).
  • Hydrogen Bond Donors/Acceptors: 1 donor (amine) and 1 acceptor (chloride).

The 4,4-difluorocyclohexyl group likely improves metabolic stability by reducing oxidative degradation, a common strategy in pharmaceutical design. The hydrochloride salt form ensures enhanced aqueous solubility, making it suitable for biochemical applications .

Comparison with Structurally Similar Compounds

2-(4,4-Difluorocyclohexyl)ethan-1-amine Hydrochloride

  • Molecular Formula : C₈H₁₆ClF₂N.
  • Molecular Weight : ~205.67 Da.
  • Key Differences: Shorter carbon chain (ethanamine vs. propanamine), reducing molecular weight and rotatable bond count (1 vs. 2).
  • Applications : Similar use as a building block in drug synthesis, but the shorter chain may influence receptor binding specificity .

(2S)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic Acid Hydrochloride

  • Molecular Formula: C₉H₁₆ClF₂NO₂.
  • Molecular Weight : 243.68 Da.
  • Higher molecular weight due to the amino acid backbone.
  • Applications: Potential use in peptide-based therapeutics or enzyme inhibitors due to its zwitterionic nature .

Methyl 1-(Methylamino)cyclohexanecarboxylate Hydrochloride

  • Molecular Formula: C₉H₁₈ClNO₂.
  • Molecular Weight : 215.7 Da.
  • Key Differences :
    • Contains a methyl ester and methylamine group instead of a primary amine.
    • Absence of fluorine atoms, which may reduce metabolic stability.
  • Applications: Intermediate in synthesizing β-amino alcohol derivatives for cardiovascular or neurological drugs .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (Da) Functional Groups LogP Rotatable Bonds Applications
2-(4,4-Difluorocyclohexyl)propan-1-amine HCl C₉H₁₈ClF₂N 214 Amine, Hydrochloride, Difluoro 1.76 2 Drug intermediates, receptor ligands
2-(4,4-Difluorocyclohexyl)ethan-1-amine HCl C₈H₁₆ClF₂N ~205.67 Amine, Hydrochloride, Difluoro N/A 1 Biochemical probes
(2S)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic Acid HCl C₉H₁₆ClF₂NO₂ 243.68 Amino acid, Carboxylic acid N/A 3 Peptide therapeutics, enzyme inhibitors
Methyl 1-(Methylamino)cyclohexanecarboxylate HCl C₉H₁₈ClNO₂ 215.7 Ester, Methylamine N/A 3 β-amino alcohol synthesis

Research Findings and Implications

  • Synthetic Utility: The hydrochloride salt form of 2-(4,4-difluorocyclohexyl)propan-1-amine is synthesized via acid-base reactions, similar to methods described for methyl 1-(methylamino)cyclohexanecarboxylate hydrochloride .
  • Fluorine Effects: The 4,4-difluoro substitution in cyclohexyl derivatives enhances metabolic stability compared to non-fluorinated analogs, as fluorine reduces CYP450-mediated oxidation .
  • Structural Flexibility : The two rotatable bonds in the propanamine chain may improve binding to flexible protein pockets compared to the rigid ethanamine analog .

Biological Activity

2-(4,4-Difluorocyclohexyl)propan-1-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C7H12ClF2NC_7H_{12}ClF_2N. Its structure features a cyclohexyl ring with two fluorine atoms at the 4-position and a propan-1-amine moiety. The presence of fluorine atoms is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological activity.

Research has indicated that compounds structurally related to this compound exhibit significant inhibitory effects on specific enzymes related to vision restoration. For instance, studies have shown that derivatives with similar structures can inhibit RPE65 activity, an enzyme crucial for the visual cycle. The most active derivative in this context demonstrated an IC50 value of 50 ± 9 nM, indicating potent inhibition compared to other known inhibitors like emixustat .

Pharmacokinetics

The pharmacokinetic profile of fluorinated compounds often reveals enhanced absorption and distribution characteristics. In studies involving related compounds, it was observed that modifications such as gem-difluorination significantly improved retention in ocular tissues. This suggests that this compound may also exhibit favorable pharmacokinetic properties, potentially leading to prolonged therapeutic effects in relevant applications .

Case Studies

Data Summary

The following table summarizes the biological activities and relevant findings associated with this compound and its derivatives:

Activity Compound IC50 Value (nM) Notes
RPE65 Inhibition2-(4,4-Difluorocyclohexyl)propan-1-amine50 ± 9Most potent RPE65 inhibitor identified
Ocular RetentionEmixustat derivative-Enhanced retention in ocular tissues
Anticancer ActivityPlk1 inhibitorsVariesTargeting mitotic regulators

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